molecular formula C17H24BrNO3 B1674124 Hyoscyamine hydrobromide CAS No. 306-03-6

Hyoscyamine hydrobromide

Cat. No.: B1674124
CAS No.: 306-03-6
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-ZPQOTBKHSA-N
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Description

Mechanism of Action

Hyoscyamine Hydrobromide, also known as Daturine Hydrobromide, is a tropane alkaloid and the levo-isomer of atropine . It is commonly extracted from plants in the Solanaceae or nightshade family .

Target of Action

Hyoscyamine primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract .

Mode of Action

Hyoscyamine works by inhibiting the action of acetylcholine , the main neurotransmitter of the parasympathetic nervous system . It decreases the motility of the gastrointestinal (GI) tract and reduces the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

Hyoscyamine affects the cholinergic pathways by competitively inhibiting the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities.

Pharmacokinetics

Hyoscyamine is completely absorbed from the GI tract following oral or sublingual administration . It has a short duration of action and may need to be given multiple times per day .

Result of Action

The molecular and cellular effects of Hyoscyamine’s action include a decrease in the motility of the GI tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . This results in the relief of various symptoms associated with functional gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

Biochemical Analysis

Biochemical Properties

Hyoscyamine Hydrobromide competitively and non-selectively antagonizes muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . It interacts with these biomolecules and inhibits the action of acetylcholine, a neurotransmitter, at these sites .

Cellular Effects

This compound influences cell function by reducing the motility of the gastrointestinal (GI) tract and reducing the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . It also relaxes the muscles in the walls of the stomach .

Molecular Mechanism

The molecular mechanism of this compound involves binding to muscarinic acetylcholine receptors, blocking their effect . This leads to a range of effects including reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia .

Temporal Effects in Laboratory Settings

The effects of this compound can persist for up to 24 hours or longer after administration . This is because, after removal of the patch, hyoscyamine in the skin continues to enter the bloodstream .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, the electroencephalogram of the conscious cat remained unaffected by 5 and 10 mg/kg of this compound given intraperitoneally, whereas the levo form in doses from 1 to 4 mg/kg by the same route gave similar effects to atropine .

Metabolic Pathways

This compound is largely unmetabolized, however, a small amount is hydrolyzed into tropine and tropic acid . This indicates that it is involved in metabolic pathways that interact with these enzymes or cofactors .

Transport and Distribution

This compound is readily available in the community as an over-the-counter medication for nausea and vomiting

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyoscyamine hydrobromide can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated hyoscyamine is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources followed by purification and conversion to the hydrobromide salt. The process typically includes steps such as maceration, filtration, solvent extraction, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Hyoscyamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Scientific Research Applications

Hyoscyamine hydrobromide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pharmacological effects and its natural occurrence in certain plants. Its ability to block acetylcholine at muscarinic receptors makes it particularly useful in treating a variety of medical conditions .

Properties

CAS No.

306-03-6

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1

InChI Key

VZDNSFSBCMCXSK-ZPQOTBKHSA-N

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Appearance

Solid powder

306-03-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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